2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine
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Overview
Description
2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine is a compound of interest in various fields of chemistry and pharmacology
Preparation Methods
The synthesis of 2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with difluoromethylamine to form an intermediate, which is then cyclized to produce the desired pyrrolidine derivative. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where halogens or other substituents can be introduced using reagents like sodium iodide or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, and carboxylic acids.
Scientific Research Applications
2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability. The compound may interact with enzymes or receptors through hydrogen bonding and other interactions, leading to its observed biological effects .
Comparison with Similar Compounds
2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds also contain a pyrrolidine ring but differ in their substitution patterns and biological activities.
Fluorinated pyridines: These compounds have similar fluorine substitutions but differ in their ring structures and chemical properties.
Pyrrolidine alkaloids: These naturally occurring compounds share the pyrrolidine ring but have different substituents and biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)-2-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-9-6-7(11(13)14)3-4-8(9)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2 |
InChI Key |
AMGQTFMHKOHCCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)C(F)F)F |
Origin of Product |
United States |
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